Valethamate bromide induces smooth muscle relaxation through a specific and well-understood pharmacological mechanism.
The diagram below illustrates this pathway and the drug's inhibitory effect.
The table below summarizes the affinity data for this compound and other anticholinergic drugs at different muscarinic receptor subtypes, providing a quantitative basis for understanding its effects.
| Muscarinic Receptor Subtype | Primary Tissue Localization | Documented Antagonism by this compound | Example Drug with Known Affinity (Ki in nM) |
|---|---|---|---|
| M1 | CNS, Salivary Glands, Autonomic Ganglia | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |
| M2 | Heart, CNS | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |
| M3 | Smooth Muscle (GI, Bladder, Uterus), Glands | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |
| M4 | CNS | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |
| M5 | CNS | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |
Researchers can validate the anticholinergic activity of compounds like this compound using standardized experimental protocols.
Clinical studies, including meta-analyses of randomized controlled trials, have investigated the real-world impact of this compound and other antispasmodics in obstetrics.
| Outcome Measure | Findings with Antispasmodics (including this compound) | Number of Participants (Studies) | Quality of Evidence (GRADE) |
|---|---|---|---|
| Duration of First Stage of Labour | Reduced by an average of 74.34 minutes [4] | 1995 (13 studies) | Low [4] |
| Total Duration of Labour | Reduced by an average of 85.51 minutes [4] | 797 (7 studies) | Very Low [4] |
| Rate of Cervical Dilatation | Increased by an average of 0.61 cm/hour [4] | 820 (6 studies) | Low [4] |
| Rate of Normal Vertex Deliveries | No significant effect [4] | 2319 (16 studies) | Moderate [4] |
The therapeutic effects of this compound are accompanied by a side effect profile consistent with its anticholinergic mechanism.
Valethamate bromide acts as a competitive antagonist at muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system [1]. By blocking these receptors, the drug inhibits the action of acetylcholine, a neurotransmitter that promotes smooth muscle contraction. This inhibition results in the relaxation of smooth muscle tissue [1] [2].
In the context of labor, this relaxation effect targets the cervical smooth musculature, reducing spasms and theoretically allowing the cervix to dilate more easily [1] [2]. The diagram below illustrates this cellular pathway.
Figure 1: Cellular mechanism of this compound. The drug competitively blocks acetylcholine from binding to muscarinic receptors, preventing smooth muscle contraction and promoting relaxation. [1] [2]
The clinical evidence on this compound is mixed and originates largely from studies conducted in the 1990s and early 2000s.
| Study Reference | Reported Efficacy in Accelerating Labor | Reported Side Effects |
|---|---|---|
| Desai et al (1984) [3] | Average time to full dilatation: ~3.12 hours. | Not specified in the review. |
| Trivedi et al (1987) [3] | Shortening of first stage by 3.7 hr (primigravida) and 3.8 hr (multipara). | No serious side effects reported. |
| Kuruvila et al (1992) (Randomized Controlled Trial) [4] [5] | Found the drug to be ineffective. | Adverse events of moderate intensity recorded. | | Sharma et al (2001) (Randomized Controlled Trial) [4] [5] | Less efficacious than drotaverine. | More side effects than drotaverine. | | Changede (2017) (Prospective Study) [6] | Significantly shorter active phase vs. control; faster rate than control but slower than drotaverine. | Not specified in the abstract. |
A 2010 editorial highlights a critical lack of robust evidence, noting that a PubMed search returned only seven articles, with just two clinical trials published in peer-reviewed journals [4]. The same editorial points out that this compound is not listed in well-established Western pharmacology textbooks, the British National Formulary, or the Indian Pharmacopoeia, raising significant questions about its evidence base and acceptance [4].
This compound is often compared with Drotaverine hydrochloride, another spasmolytic used to accelerate labor. Their mechanisms of action differ significantly [5] [7].
| Parameter | This compound | Drotaverine Hydrochloride |
|---|---|---|
| Drug Class | Anticholinergic (Parasympatholytic) [1] [2] | Phosphodiesterase-4 (PDE4) Inhibitor [7] |
| Primary Mechanism | Blocks muscarinic receptors [1] | Increases intracellular cAMP, causing smooth muscle relaxation [7] |
| Common Side Effects | Dry mouth, transient tachycardia, blurred vision, urinary retention [3] [2] | Headache, nausea, vomiting, hypotension [7] |
| FDA/EMA Approval Status | Not mentioned in international formularies [4] | Not FDA or EMA approved [7] |
| Evidence Strength | Limited and conflicting [4] | Appears stronger in head-to-head trials [5] |
For research and reference, here is a detailed methodology from a typical clinical study investigating this compound for labor acceleration [3]:
The safety profile of this compound is not fully established, but reported side effects are consistent with its anticholinergic mechanism [4] [3] [2]. A 2010 editorial strongly questions its use, concluding that "it should not be used in pregnant women at all" until convincing evidence of efficacy and safety is available [4]. The World Health Organization (WHO) criteria for drug selection are reportedly not met by this product [4].
Valethamate bromide is a pharmaceutical compound primarily classified as a muscarinic acetylcholine receptor antagonist with significant applications in obstetrics, gynecology, and gastrointestinal medicine. This quaternary ammonium anticholinergic agent possesses antispasmodic properties that make it particularly valuable for managing smooth muscle spasms in various clinical contexts. As a small molecule drug with established clinical use, this compound represents an important therapeutic option in medical practice, especially in facilitating labor progression and alleviating visceral spasms.
The compound with CAS registry number 90-22-2 has a defined chemical structure as shown in its molecular formula C₁₉H₃₂BrNO₂, corresponding to a molecular weight of 386.37 g/mol [1]. The systematic chemical identification and classification provide the foundation for understanding its pharmacological behavior and therapeutic applications across multiple medical specialties, from obstetrics to gastroenterology.
This compound is systematically categorized within multiple drug classification systems, reflecting its diverse pharmacological properties and clinical applications:
Table: this compound Drug Classification Systems
| Classification System | Category/Class | Specific Designation |
|---|---|---|
| Anatomical Therapeutic Chemical (ATC) | A: Alimentary Tract and Metabolism → A03: Drugs for Functional Gastrointestinal Disorders → A03A: Drugs for Functional Gastrointestinal Disorders → A03AX: Other Drugs for Functional Gastrointestinal Disorders | A03AX14 [1] |
| Pharmacological Category | Neuropsychiatric Agents → Muscarinic Cholinergic Receptor Antagonists [1] | DG01491 [1] |
| Chemical/Molecular Category | Small Molecule Drug [2] | Quaternary Ammonium Anticholinergic [3] |
| Mechanism-Based Category | Muscarinic Acetylcholine Receptor Antagonists (mAChRs Antagonists) [2] | Anticholinergic, Antispasmodic [4] |
This compound exhibits well-defined chemical and pharmacological characteristics that underpin its therapeutic effects:
Table: Physicochemical and Functional Properties of this compound
| Property Category | Specific Characteristics |
|---|---|
| Chemical Properties | Molecular Formula: C₁₉H₃₂BrNO₂ [1] [2]; Molecular Weight: 386.37 g/mol [1]; CAS Registry: 90-22-2 [1] [2]; Exact Mass: 385.1616 [1] |
| Mechanism of Action | Competitive Antagonism at Muscarinic Acetylcholine Receptors [4]; Anticholinergic and Antispasmodic Properties [4] [3]; Primary Targets: CHRM (Muscarinic Acetylcholine Receptors) [1] |
| Therapeutic Efficacy | Smooth Muscle Relaxant [5]; Antispasmodic [1]; Muscarinic Acetylcholine Receptor Antagonist [1] |
| Pharmacokinetic Profile | Metabolized Primarily in the Liver [4]; Excreted Through the Kidneys [4] |
This compound exerts its primary therapeutic effects through competitive antagonism at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 muscarinic receptors located on smooth muscle tissues throughout the body [4]. As an anticholinergic agent, it functions by blocking the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic nervous system's stimulation of smooth muscle contraction [4]. This mechanism is particularly relevant in tissues with high densities of muscarinic receptors, including the gastrointestinal tract, urinary bladder, uterus, and particularly the cervical smooth muscle [4].
The molecular interactions of this compound initiate a cascade of cellular events that ultimately lead to smooth muscle relaxation. By antagonizing muscarinic receptors, the drug prevents acetylcholine-mediated activation of Gq proteins and subsequent stimulation of phospholipase C (PLC). This inhibition reduces the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), consequently diminishing intracellular calcium release from the sarcoplasmic reticulum [4]. The reduction in cytosolic calcium concentration results in decreased calmodulin activation and myosin light-chain kinase activity, ultimately producing the spasmolytic effects that characterize the drug's therapeutic applications.
This compound participates in several crucial biological signaling pathways according to the KEGG database, which explains its diverse physiological effects across multiple organ systems [1]:
The following diagram illustrates the core mechanism of action of this compound in smooth muscle relaxation:
This compound blocks muscarinic receptors, inhibiting calcium-mediated smooth muscle contraction.
This compound demonstrates clinical utility across multiple therapeutic areas, with applications spanning obstetrics, gynecology, and gastrointestinal medicine:
Obstetrical Applications: The drug is extensively employed in labor management to facilitate cervical dilation during childbirth. Clinical studies demonstrate its effectiveness in reducing the second stage of labor, particularly in nulliparous women [6]. By promoting cervical smooth muscle relaxation, this compound enables more efficient labor progression and potentially reduces complications associated with prolonged delivery.
Gynecological Indications: Beyond obstetrics, the compound is utilized for managing dysmenorrhoea (painful menstruation) and various visceral spasms affecting the female reproductive system [3]. Its antispasmodic properties alleviate uterine cramping and associated discomfort through direct smooth muscle relaxation.
Gastrointestinal Applications: this compound is indicated for gastrointestinal tract spasms, tenesmus (ineffective, painful straining), and bile stone colic [3]. The drug's anticholinergic action reduces spasmodic contractions throughout the GI tract, providing symptomatic relief in various functional gastrointestinal disorders.
Urological Applications: The therapeutic profile includes management of urinary tract colic and related visceral spasms of the urinary system [3]. Through relaxation of urinary tract smooth muscles, the drug alleviates pain and discomfort associated with spasmodic conditions.
Robust clinical research supports the therapeutic application of this compound, particularly in obstetrical contexts:
Table: Clinical Efficacy Evidence for this compound
| Study Type | Population | Intervention | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Prospective Randomized Controlled Trial | 71 nulliparous and 72 multiparous women in active labor (37-41 weeks) | 16 mg this compound vs. no medication | Significant reduction in second stage of labor in nulliparous women (35 vs. 42.5 minutes, p=0.045); No significant difference in multiparous women | [6] |
| Clinical Application | Women in active labor with cervical dilatation of 6-7 cm | This compound administration | Facilitates cervical dilation through smooth muscle relaxation; Reduces intensity and frequency of uterine contractions while promoting cervical relaxation | [4] |
| Therapeutic Use | Patients with visceral spasms | Individualized dosing based on condition | Effective smooth muscle relaxant for gastrointestinal, urinary, and biliary spasms; Beneficial in dysmenorrhoea and postoperative pain | [3] |
The clinical trial demonstrating this compound's efficacy in accelerating labor employed a rigorous methodology. This prospective randomized controlled study enrolled 200 pregnant women at 37-41 weeks gestation in active labor with cervical dilatation of 6-7 cm [6]. After excluding women who underwent cesarean section or required oxytocin augmentation, the final analysis included 143 participants randomized into four groups: nulliparous and multiparous women receiving either 16 mg this compound or no medication (control) [6]. The primary outcome measures included duration of various labor stages, with comprehensive statistical analysis confirming a significant reduction in the second stage of labor specifically in nulliparous women receiving the drug intervention.
This compound is available in multiple formulations with dosing regimens tailored to specific clinical indications:
Oral Administration: For adult patients, the oral formulation typically combines 10 mg this compound with 325 mg paracetamol per tablet, with a recommended dosage of 1 tablet three times daily for conditions such as dysmenorrhoea, gastrointestinal tract spasms, and urinary tract colic [3].
Parenteral Administration: For more acute conditions or when oral administration is not feasible, the drug can be administered via intramuscular or intravenous injection at doses ranging from 8-16 mg daily [3]. This route is particularly relevant for postoperative pain, severe visceral spasms, and obstetrical applications during active labor.
This compound carries specific contraindications and precautions that clinicians must consider when prescribing this medication:
Absolute Contraindications: The drug is contraindicated in patients with narrow angle glaucoma, benign prostatic hyperplasia, paralytic ileus, pyloric stenosis, ulcerative colitis, megacolon, and tachyarrhythmia [3]. These conditions represent clinical scenarios where anticholinergic effects could exacerbate underlying pathophysiology.
Special Population Considerations: this compound is contraindicated in patients with severe hepatic and renal impairment [3]. Additionally, caution is advised regarding activities requiring mental alertness, as the drug may impair ability to drive or operate machinery at higher doses [3].
Clinical Monitoring Requirements: Patients receiving this compound therapy should be monitored for emerging anticholinergic symptoms, particularly dry mouth, visual disturbances, and urinary retention, with appropriate dose adjustment or discontinuation based on symptom severity.
The adverse effect profile of this compound reflects its anticholinergic mechanism of action, with specific side effects documented in clinical settings:
Common Anticholinergic Effects: Clinical trial data indicates typical antimuscarinic side effects including dry mouth, blurring of vision, difficulty in swallowing and talking, constipation, urinary retention, mydriasis (pupil dilation), and arrhythmias [3]. However, a randomized controlled trial noted no statistically significant difference in adverse effects such as maternal tachycardia, dry mouth, flushing, headache, nausea, and vomiting between this compound and control groups [6].
Management of Adverse Effects: Dose reduction or discontinuation typically resolves mild to moderate anticholinergic side effects. For persistent symptoms, symptomatic management may be employed, though severe reactions may require additional medical intervention.
This compound exhibits several clinically relevant drug interactions that necessitate careful medication review and management:
Pharmacodynamic Interactions: Concurrent administration with other drugs possessing antimuscarinic properties (e.g., amantadine, antihistamines, phenothiazide antipsychotics, tricyclic antidepressants) may result in additive anticholinergic side effects requiring dose adjustments or alternative therapies [3].
Pharmacokinetic Interactions: this compound may delay gastric emptying, potentially reducing the absorption rate and bioavailability of concomitantly administered oral medications [3].
Therapeutic Antagonism: The drug may antagonize the gastrointestinal effects of prokinetic agents like domperidone and metoclopramide, potentially diminishing their therapeutic efficacy [3].
The this compound market demonstrates robust growth trajectories and expanding commercial opportunities across multiple geographic regions:
Market Valuation and Projections: The this compound market was valued at $8.4 billion in 2025 with projections indicating advancement at a compound annual growth rate (CAGR) of 14.21% during the period from 2026 to 2033, potentially reaching $18.64 billion by 2033 [5]. This substantial growth reflects increasing adoption across industrial, commercial, and technological segments within the pharmaceutical sector.
Regional Market Dynamics: North America currently dominates the global market landscape, supported by strong healthcare infrastructure, high consumer readiness, and significant investments from established industry players [5]. Europe maintains substantial market share with stringent quality standards and sustainability goals driving market development [5]. The Asia-Pacific region emerges as the fastest-growing market, fueled by rapid industrialization, expanding production capabilities, and government-driven innovation programs, particularly in China, India, Japan, and South Korea [5].
Growth Influencing Factors: Market expansion is primarily driven by rising demand for effective labor management solutions, advancements in pharmaceutical manufacturing, growing prevalence of gynecological disorders worldwide, and increasing investments in pharmaceutical R&D [5]. Additionally, regulatory approvals and strategic collaborations among pharmaceutical companies contribute significantly to market development.
The this compound market benefits from ongoing technological advancements that enhance product efficacy, safety, and manufacturing efficiency:
Formulation Innovations: Developments in sustained-release formulations and novel delivery systems are improving therapeutic outcomes and patient compliance [5]. These advancements optimize the drug's pharmacokinetic profile while potentially minimizing peak-dose side effects.
Manufacturing Technologies: The integration of digital tools and automation in manufacturing processes is streamlining production and ensuring consistent quality standards [5]. These technological improvements enhance production efficiency while maintaining rigorous pharmaceutical quality control.
Analytical Advancements: Emerging analytical technologies enable more precise characterization of this compound's physicochemical properties and more comprehensive quality assessment during the manufacturing process.
This compound occupies a well-established position within the pharmaceutical landscape with defined intellectual property and regulatory characteristics:
Development Status: The drug has reached the highest development phase "Approved" for human therapeutic use [2]. This approved status indicates comprehensive evaluation of safety, efficacy, and quality data by regulatory authorities across multiple jurisdictions.
Intellectual Property Position: As a compound with CAS registry 90-22-2 identified in 2025 search results, this compound likely resides in a mature patent status, potentially available as a generic medication in various markets [2]. This established intellectual property position influences manufacturing accessibility and competitive market dynamics.
Indication-Specific Status: The drug maintains approved status for visceral spasms and related smooth muscle disorders, reflecting its well-documented antispasmodic efficacy [2].
This compound represents a clinically important anticholinergic and antispasmodic agent with well-established applications in obstetrics, gynecology, and gastrointestinal medicine. Its mechanism as a competitive muscarinic receptor antagonist provides effective smooth muscle relaxation, particularly demonstrated in facilitating labor progression in nulliparous women. The drug's safety profile is characterized by predictable anticholinergic side effects, with appropriate contraindications for specific patient populations.
The compound's commercial landscape reflects strong growth potential, with projected market expansion driven by increasing clinical adoption, technological advancements in formulation, and growing healthcare needs in emerging economies. Future development opportunities may include novel delivery systems, expanded therapeutic indications, and manufacturing process optimizations that enhance efficiency and consistency.
Valethamate bromide is classified as a muscarinic acetylcholine receptor (mAChR) antagonist [1]. Its mechanism for accelerating labor is based on its dual properties:
This mechanism is visualized in the following pathway diagram:
The historical use of this compound is supported by some studies but heavily contested by others.
The table below summarizes key clinical trial outcomes for a direct comparison.
| Study / Aspect | Study Design & Groups | Key Findings on Labor Duration | Key Findings on Side Effects |
|---|---|---|---|
| Kuruvila et al. (1992) [4] | Randomized Controlled Trial; Valethamate vs. Control | No significant difference in duration of active labor. | Adverse events of moderate intensity recorded. |
| Sharma et al. (2001) [4] [5] | RCT; Drotaverine vs. Valethamate vs. Control | Valethamate less effective than drotaverine in accelerating labor. | Valethamate group experienced more side effects. |
| Yilmaz et al. (2018) [6] | RCT; Valethamate vs. Control | No effect on first stage; Significantly shortened second stage in nulliparous women (35 vs. 42.5 min, p=0.045). | No statistically significant difference in side effects vs. control. |
| Reported Side Effects [3] | Monitoring in 500 patients. | --- | Dry mouth (4.4-8.4%), Transient tachycardia (5.2-9.2%), FHR variability (1.2-2%). |
The prevailing scientific opinion based on the available literature advises against the use of this compound in obstetrics.
For researchers seeking to understand the methodology of historical studies, the following is a generalized protocol based on the cited literature [3]:
The safety and efficacy data for valethamate bromide is summarized in the table below, compiled from available clinical studies.
| Aspect | Findings | Reported Frequency/Details | Citations |
|---|---|---|---|
| Common Maternal Side Effects | Dryness of the mouth, Transient tachycardia | Primigravidas: 8.4-9.2%; Multiparas: 4.4-5.2% | [1] |
| Nausea, Vomiting | Primigravidas: 1.2%; Multiparas: 0.8% | [1] | |
| Less Common & Fetal Effects | Mild fetal heart rate variations (15-20 bpm) | Primigravidas: 2%; Multiparas: 1.2% | [1] |
| Efficacy in Shortening Labor | Significant reduction in first-stage duration (supported by some studies) | Primigravidas: ~3.15 hrs; Multiparas: ~2.4 hrs (vs. 9.3 hrs and 7.5 hrs in controls) | [1] |
| No significant effect (supported by other studies) | Found ineffective compared to meperidine or placebo | [2] [3] | |
| Major Safety Concerns | Lack of robust safety data, Not listed in major international pharmacopeias | Not in Indian Pharmacopoeia, British National Formulary, or standard textbooks | [2] |
To facilitate a critical appraisal of the existing evidence, here are the methodologies from two pivotal but contrasting studies.
This 1996-97 study involved 500 patients and reported positive outcomes [1].
This randomized controlled trial compared this compound against meperidine and a placebo [3].
This compound is classified as an anticholinergic and parasympatholytic agent [4]. Its proposed mechanism for affecting labor is dual:
This combined action is theorized to promote cervical dilation and facilitate labor. The diagram below illustrates this proposed pathway.
The conflicting evidence and significant research gaps make it difficult to definitively recommend this compound for use in pregnancy.
For a researcher or drug development professional, the following steps are crucial:
The affinity of a drug for its target receptor is quantitatively measured by its dissociation constant (KB). The table below summarizes the binding affinity data for valethamate bromide across different muscarinic receptor subtypes and tissues.
| Receptor Subtype / Tissue | -log KB Value | KB Value | Experimental Model |
|---|---|---|---|
| M1, M2, M3 (General) | 8.46 - 8.57 | ~2.7 - 3.5 nM | Functional studies in various tissues [1] |
| M2 (Guinea-pig Uterus) | 8.04 | ~9.1 nM | Immature guinea-pig uterus contraction [1] |
| Novel Receptor (Rabbit Iris) | ~7.4 | ~40 nM | Rabbit iris sphincter muscle contraction [1] |
> Note on KB: A higher -log KB value (and thus a lower KB value) indicates a stronger binding affinity. The data shows this compound is a high-affinity antagonist, particularly at the classic M1-M3 receptors.
The quantitative data for this compound is typically derived from established pharmacological experiments.
This classic method determines a drug's functional potency and mechanism of action by measuring the contraction or relaxation of isolated tissue [1].
This method directly measures the binding affinity and selectivity of a drug for specific receptor subtypes.
The primary clinical application of this compound, derived from its mechanism of action, is cervical dilation to accelerate labor [3] [4] [5].
This compound is one of several antispasmodics used in clinical practice. A 2020 systematic review and meta-analysis provided a comparative effectiveness profile [5].
| Drug | Comparative Effect on Cervical Dilation Rate (CDR) |
|---|---|
| Camylofin | Benchmark (Significantly higher CDR than valethamate and hyoscine) [5] |
| This compound | Lower CDR compared to camylofin [5] |
| Drotaverine | CDR not statistically different from camylofin [5] |
| Hyoscine Butylbromide | Lower CDR compared to camylofin [5] |
This pharmacological profile positions this compound as a well-characterized, high-affinity muscarinic antagonist. Its defined mechanism and quantitative binding data make it a useful tool compound and a reference point in the study of anticholinergic agents for smooth muscle relaxation.
Valethamate bromide is a potent, rapidly acting anticholinergic and spasmolytic agent [1] [2]. Its primary proposed mechanism for facilitating labor is a dual action:
This combined action is theorized to reduce resistance to dilation, thereby facilitating cervical effacement and dilatation during the first stage of labor [1].
The efficacy of this compound in accelerating labor is a subject of ongoing debate, with studies reporting conflicting outcomes. The data below summarizes key findings from comparative studies.
Table 1: Summary of Clinical Trial Results on Labor Acceleration
| Study & Design | Participant Group | Intervention | Key Efficacy Findings | Primary Safety Findings |
|---|
| Sharma et al. (2001) [3] Randomized Controlled Trial | 150 primigravidas | Group I: Drotaverine HCl Group II: this compound Group III: Control | - Duration of active 1st stage: Drotaverine (4.19 hrs) < Valethamate (5.17 hrs) < Control (6.66 hrs)
The relationship between these key studies and the broader debate on efficacy and safety can be visualized as a flow of conflicting evidence.
The safety of this compound is equally contentious. Common reported side effects are consistent with its anticholinergic mechanism and are generally mild and transient [1] [2]. These include:
However, a significant point of controversy, as highlighted in a 2010 editorial, is the lack of robust safety data from large, well-designed trials and its absence from major international pharmacopeias and pharmacology textbooks [4]. Some researchers argue that the drug has been used for decades without major life-threatening adverse events, suggesting the benefits may outweigh the risks in low-risk patients [5]. Conversely, others emphatically state it should not be used until convincing evidence of safety and efficacy is established [4].
For research purposes, the following protocol can be adapted based on methodologies from the cited literature [1] [3].
1. Objective To evaluate the efficacy and safety of intramuscular this compound in accelerating the active phase of the first stage of labor in primigravidas.
2. Study Population
3. Formulation & Administration
4. Efficacy & Safety Monitoring
5. Data Analysis Compare outcomes (duration of labor, rate of cervical dilation) with a control group using appropriate statistical tests (e.g., Student's t-test). Analyze the incidence of side effects.
The experimental workflow for this protocol is outlined below.
The role of this compound in modern obstetrics remains unclear. While some historical and regional studies suggest it can shorten labor with a manageable side-effect profile, the broader scientific community requires more rigorous, multi-center, randomized controlled trials to establish its efficacy and safety conclusively [4] [5]. Future research should directly compare it against other spasmolytics like drotaverine and standard oxytocin regimens. Researchers should proceed with caution, ensuring strict adherence to ethical guidelines and robust study design when investigating this agent.
Valethamate bromide is classified as an anticholinergic and antispasmodic agent. Its primary mechanism in labor management is believed to be a combination of neurotropic (anticholinergic) and musculotropic actions [1] [2].
The diagram below illustrates the proposed mechanism by which this compound facilitates cervical dilation.
The clinical evidence for this compound's efficacy in shortening active labor is mixed, with older observational studies supporting its use and more recent, rigorous trials finding it ineffective.
The table below summarizes key outcomes from comparative clinical studies.
| Study & Design | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |
|---|
| Samal et al. (2017) [1] Observational Study | 500 women (250 Primigravida, 250 Multiparas) | this compound (max 3 doses of 8 mg IM) | • Duration of 1st stage: ~3.15 hrs (Primigravida), ~2.4 hrs (Multiparas). • Control group: ~9.3 hrs (Primigravida), ~7.5 hrs (Multiparas). | • Transient tachycardia (5.2-9.2%). • Dryness of mouth (4.4-8.4%). • Mild FHR variations (1.2-2.0%). | | Sharma et al. (2001) [2] RCT (Primigravidas) | 150 women | Group I: Drotaverine (40 mg IM) Group II: Valethamate (8 mg IM) Group III: Control | • Active phase reduction vs control: Significant for Drotaverine, not for Valethamate. • Cervical dilation rate: Drotaverine > Valethamate > Control. | • Side effects noted with this compound. | | Yilmaz et al. (2016) [4] RCT | 62 women (30 Valethamate, 32 Placebo) | this compound vs. Placebo | • Active phase duration: 225 min (Valethamate) vs. 219 min (Placebo). • No statistically significant difference. | • Side effects like tachycardia, flushing, and dryness of mouth noted. | | Deepshikha et al. (2020) [5] Comparative Study | 300 Primigravidas | Group A: Drotaverine (40 mg IV/IM) Group B: Valethamate (8 mg IM) | • Mean drug-delivery interval: 101.6 min (Drotaverine) vs. 134.2 min (Valethamate). • Mean doses required: 1.3 (Drotaverine) vs. 4.2 (Valethamate). | • Drotaverine had no significant side effects. |
An editorial by Rehan (2010) critically notes that this compound is widely used in India despite a lack of robust evidence for its efficacy and safety, is not listed in major international pharmacopoeias, and questions its continued use in pregnant women [6].
For drug development and quality control, a stability-indicating Ultra-Fast Liquid Chromatography (UFLC) method has been developed and validated for the estimation of this compound [7]. This protocol is essential for assessing the drug's stability under forced degradation conditions.
The following diagram outlines the steps for conducting forced degradation studies to validate the method's stability-indicating properties.
The developed UFLC method was validated according to standard guidelines. The table below summarizes the key validation data [7].
| Validation Parameter | Result / Condition |
|---|---|
| Linearity Range | 2 - 12 μg/mL |
| Correlation Coefficient (R²) | 0.9991 |
| Accuracy (Recovery Rate) | 98.0 - 102.0% (Average: 100.03%) |
| Robustness | Tested against variations in: • pH (±0.2) • Flow Rate (±0.1 mL/min) • Temperature (±0.5°C) No significant impact on performance. |
Based on the studies reviewed, the following is a sample clinical protocol for investigating this compound in labor management. This is for research purposes and should not be considered a clinical guideline.
Valethamate bromide is a potent anticholinergic antispasmodic agent that has been utilized historically in obstetric practice, particularly in India, for acceleration of cervical dilation during the first stage of labor. This comprehensive review synthesizes current evidence on its mechanism of action, clinical efficacy, and safety profile based on available scientific literature. While several studies demonstrate significant reduction in labor duration, particularly in nulliparous women, considerable controversy exists regarding the quality of evidence supporting its routine use. These application notes provide researchers and clinicians with detailed protocols for proper administration, monitoring parameters, and evidence-based considerations for use in clinical practice and future research contexts.
This compound (C₁₉H₃₂BrNO₂) is a quaternary ammonium compound with an empirical weight of 386.37 g/mol, classified as an anticholinergic antispasmodic agent with additional musculotropic properties. Known by various brand names including Epidosin, Dilaton, and Valamate, it has been employed primarily in obstetric practice for labor acceleration, though it remains unlisted in major international pharmacopeias. [1] [2]
The compound is characterized as a white to off-white solid with solubility profiles of 100 mg/mL in DMSO and 50 mg/mL in water. Its chemical structure features an ester functional group that contributes to its rapid onset of action, typically within 15-30 minutes post-administration. The drug is primarily administered via intramuscular injection in clinical settings, though intravenous routes have been investigated in research contexts. [3] [2]
This compound exerts its therapeutic effects through dual mechanisms targeting both neural and muscular components of cervical resistance:
Anticholinergic Action: As a competitive antagonist at muscarinic acetylcholine receptors, this compound inhibits parasympathetic nervous system signaling, reducing cervical smooth muscle spasm and promoting relaxation. This blockade of muscarinic receptors (M₂ and M₃ subtypes) in the cervico-uterine plexus decreases resistance to dilation forces. [4] [3]
Direct Musculotropic Effect: Beyond its neurotropic activity, this compound demonstrates direct spasmolytic action on uterine cervical smooth muscle independent of autonomic nervous system modulation, contributing to enhanced compliance and dilation capacity. [5]
The coordinated action of this compound on cervical physiology can be visualized through its impact on the dilation pathway:
Figure 1: Mechanism of this compound in accelerating cervical dilation
This dual mechanism specifically addresses cervical dystocia - ineffective cervical dilation despite adequate uterine contractions - by reducing functional resistance at the cervical level, thereby facilitating more rapid progression through the first stage of labor without directly augmenting uterine contractile forces. [5] [4]
Multiple clinical studies have investigated the efficacy of this compound in reducing labor duration with varying results:
Table 1: Clinical Efficacy of this compound in Labor Acceleration
| Study Population | Intervention | Control Group Duration | Valethamate Group Duration | Reduction | Study Reference |
|---|---|---|---|---|---|
| Primigravidas (n=250) | This compound 8 mg IM (max 3 doses) | 9.3 hours | 3.15 hours | 6.15 hours | [5] |
| Multiparas (n=250) | This compound 8 mg IM (max 3 doses) | 7.5 hours | 2.4 hours | 5.1 hours | [5] |
| Nulliparous women (n=35) | This compound 16 mg | 42.5 minutes (second stage) | 35 minutes (second stage) | 7.5 minutes* | [6] |
| Primigravidas receiving drotaverine (n=50) | Drotaverine 40 mg IV | 6.94 hours (first stage) | 8.28 hours (first stage) | -1.34 hours† | [7] |
*Statistically significant (p=0.045); †Drotaverine demonstrated superior efficacy compared to this compound
A 2017 study of 500 women (250 primigravidas and 250 multiparas) demonstrated the most dramatic results, with approximately 66% reduction in first-stage labor duration compared to untreated controls. The study utilized up to three doses of this compound 8 mg administered intramuscularly at 30-minute intervals, commencing at 3 cm cervical dilation. [5]
Recent meta-analyses have positioned this compound within the spectrum of available spasmolytic agents for labor augmentation:
Table 2: Comparative Efficacy of Antispasmodic Agents in Labor Augmentation
| Antispasmodic Agent | Cervical Dilatation Rate vs. Valethamate | First Stage Labor Duration vs. Valethamate | Evidence Quality |
|---|---|---|---|
| Camylofin | +0.6 cm/hr faster (p<0.0001) | Not significantly different | Moderate [8] |
| Drotaverine | No significant difference | 1.34 hours shorter (p<0.05) | Moderate [7] |
| Hyoscine butyl bromide | +0.5 cm/hr faster (p=0.02) | 59.9 minutes shorter (p=0.04) | Moderate [8] |
A 2020 systematic review and network meta-analysis of 39 studies demonstrated that camylofin provided significantly faster cervical dilation compared to this compound, while drotaverine showed comparable cervical dilation rates but greater reduction in first-stage labor duration. [8]
Inclusion Criteria:
Exclusion Criteria:
Recommended Protocol:
The experimental workflow for proper administration is outlined below:
Figure 2: this compound administration and monitoring protocol
Maternal Monitoring:
Fetal Monitoring:
This compound demonstrates a predictable adverse effect profile consistent with its anticholinergic mechanism:
Table 3: Adverse Effects of this compound in Laboring Women
| Adverse Effect | Primigravidas (n=250) | Multiparas (n=250) | Management |
|---|---|---|---|
| Transient Tachycardia | 9.2% (23 cases) | 5.2% (13 cases) | Self-limiting, typically resolves without intervention |
| Dryness of Mouth | 8.4% (21 cases) | 4.4% (11 cases) | Supportive care, oral comfort measures |
| FHR Variability (15-20 bpm) | 2% (5 cases) | 1.2% (3 cases) | Close monitoring, position change |
| Nausea/Vomiting | 1.2% (3 cases) | 0.8% (2 cases) | Symptomatic management |
Data from a study of 500 women demonstrated that adverse effects were generally mild and self-limiting, not requiring specific intervention or discontinuation of therapy. No serious maternal or fetal adverse events were reported in this study population. [5]
Absolute Contraindications:
Relative Precautions:
Despite decades of use in some regions, this compound remains controversial within the global obstetric community due to several significant concerns:
Limited Evidence Base: A critical review noted that this compound is not listed in most international pharmacopeias (British National Formulary, U.S. Pharmacopeia) and has minimal representation in high-quality literature, with only a handful of clinical trials available in indexed journals. [1]
Methodological Limitations: Existing studies have been criticized for being underpowered, unblinded, and using inappropriate statistical analyses. One editorial emphasized that "both the efficacy and safety have not been adequately documented" according to modern evidence-based medicine standards. [1]
Comparative Inferiority: Some research suggests this compound may be less effective than alternatives like drotaverine, with one randomized controlled trial demonstrating significantly longer first-stage labor (8.28 hours vs. 6.94 hours, p<0.05) and higher side effect profile compared to drotaverine. [7]
WHO and International Guidelines: The World Health Organization labor augmentation guidelines do not currently recommend this compound, and the organization has established criteria for drug selection that this compound does not satisfy according to critical analyses. [1]
This compound represents a historical therapeutic approach to labor augmentation that continues to be utilized in specific regions despite limited robust evidence for its efficacy and safety. The pharmacological rationale for its use - reduction of cervical resistance through anticholinergic and direct spasmolytic mechanisms - has theoretical merit, but contemporary obstetric practice demands higher evidence standards.
For researchers and pharmaceutical developers, several key areas require investigation:
Given the current evidence landscape, this compound should be considered an agent with unproven benefit in routine labor augmentation. Its use should be restricted to research settings until high-quality studies demonstrate favorable risk-benefit profile compared to established alternatives. Healthcare systems should consider removing this compound from essential medicine lists and procurement programs until such evidence becomes available. [1]
Valethamate bromide is a potent anticholinergic agent with spasmolytic properties that has been used historically in obstetric care, particularly in India, to facilitate cervical dilatation during the first stage of labor. Despite its widespread use in certain regions, it is notably absent from major international pharmacopeias, including the Indian Pharmacopoeia, and is not mentioned in established textbooks of pharmacology from North America and the United Kingdom. [1] The drug is marketed under various brand names including Epidosin, Dilaton, Valosin, and Valamate, typically formulated as an 8 mg/mL solution for intramuscular injection. [2] this compound functions as a musculotropic agent with direct action on uterine smooth muscle and purported cervical ripening effects through parasympathetic modulation. The therapeutic rationale for its use centers on reducing prolonged labor complications, including maternal exhaustion, dehydration, infection, and fetal distress, though robust evidence supporting its efficacy remains limited and contradictory across studies. [1] [2]
The historical context of this compound reveals it has been employed for over a quarter century in some healthcare settings despite limited scientific validation of its safety and efficacy profile. [1] This discrepancy between widespread use and evidence base presents a significant challenge for researchers and clinicians seeking to optimize obstetric protocols. The drug has been particularly utilized in settings with limited supervision resources, where its perceived safety profile compared to oxytocin or prostaglandins made it attractive for use under nursing supervision without immediate specialist oversight. [2] Understanding this context is essential for researchers designing clinical trials and developing updated protocols for cervical ripening and labor augmentation.
This comprehensive analysis of this compound synthesizes evidence regarding its use for labor augmentation in nulliparous versus multiparous women, revealing significant evidence gaps and contradictory efficacy findings across studies. Critical evaluation of available literature indicates that this compound lacks robust scientific validation for its continued use in obstetric practice, with particular concerns regarding its differential effects based on parity status. [1] [3] [4]
Key efficacy findings from analyzed studies demonstrate substantial variability in outcomes. While some reports suggest reduction in labor duration, particularly a study of 500 women showing first stage duration of approximately 3.15 hours for nulliparous and 2.4 hours for multiparous women, a rigorous randomized controlled trial comparing this compound against placebo found no significant difference in active labor duration (225 vs. 219 minutes). [3] [2] Comparative effectiveness research indicates this compound may be less efficacious than alternative spasmolytic agents like drotaverine hydrochloride, with one study demonstrating significantly longer injection-to-delivery intervals (220.68 minutes vs. 193.96 minutes) and more frequent side effects. [4]
Safety analysis reveals a consistent pattern of anticholinergic adverse effects, including tachycardia (9.2% in nulliparas), dryness of mouth (8.4% in nulliparas), and transient fetal heart rate variations (2% in nulliparas). [2] These findings, coupled with the absence of this compound from major pharmacopeias and treatment guidelines, underscore the urgent need for well-designed clinical trials to establish its risk-benefit profile, particularly in relation to parity-specific dosing regimens. [1]
Table 1: Comparative Efficacy of this compound Across Clinical Studies
| Study Design | Participants | Intervention | Comparison | Key Efficacy Findings | Parity-Specific Outcomes |
|---|---|---|---|---|---|
| Randomized Controlled Trial [3] | 62 women (30 intervention, 32 placebo) | This compound 8 mg IM | Placebo | No significant difference in active labor duration (225 min vs. 219 min) | All participants were nulliparous women |
| Randomized Controlled Trial [4] | 150 nulliparous women (50 per group) | This compound 8 mg IM | Drotaverine HCl (50) & Control (50) | Injection-to-delivery interval: 220.68 min; Cervical dilation rate: 1.86 cm/hr | Nulliparous women only; 96% delivered within 6 hours |
| Observational Study [2] | 500 women (250 nulliparous, 250 multiparous) | This compound 8 mg IM (max 3 doses) | Historical control (100 women) | First stage duration: Nulliparous: 3.15 hr; Multiparous: 2.4 hr | Parity-specific results: 6.15 hr reduction in nulliparous vs 5.1 hr in multiparous |
| Clinical Trial [1] | Not specified | This compound | Drotavarine | Less efficacious than drotavarine with more side effects | Limited parity-specific data |
Table 2: Safety Profile and Adverse Events of this compound
| Adverse Event | Nulliparous Women (n=250) [2] | Multiparous Women (n=250) [2] | Comparative Study (n=50) [4] | Placebo-Controlled Study (n=30) [3] |
|---|---|---|---|---|
| Tachycardia | 23 (9.2%) | 13 (5.2%) | Not specified | Reported as side effect |
| Dryness of Mouth | 21 (8.4%) | 11 (4.4%) | Not specified | Not reported |
| FHR Variability | 5 (2%) | 3 (1.2%) | No major fetal adverse effects | Not reported |
| Nausea/Vomiting | 3 (1.2%) | 2 (0.8%) | Not specified | Not reported |
| Overall Safety Conclusion | Moderate intensity adverse events [1] | Lower incidence than nulliparous | Minor side effects more common than drotaverine | Side effects noted with active drug |
The synthesized evidence reveals conflicting efficacy data for this compound in labor augmentation. The most methodologically robust study—a randomized placebo-controlled trial—demonstrated no significant benefit over placebo in reducing active labor duration in nulliparous women. [3] This contradicts earlier observational studies that reported substantial reductions in first-stage labor duration. [2] The discrepancy highlights methodological limitations in earlier studies, including lack of blinding, inadequate controls, and potential bias.
When compared to alternative spasmolytic agents, this compound appears less effective than drotaverine hydrochloride. Sharma et al. demonstrated significantly shorter injection-to-delivery intervals (193.96 minutes vs. 220.68 minutes) and faster cervical dilation rates (2.04 cm/hr vs. 1.86 cm/hr) with drotaverine compared to this compound. [4] This comparative effectiveness data raises important questions about the optimal choice of spasmolytic agents for labor augmentation in both nulliparous and multiparous women.
Safety data consistently demonstrates dose-dependent anticholinergic effects, with nulliparous women potentially experiencing higher rates of adverse events compared to multiparous women. [2] The clinical significance of transient fetal heart rate variations observed in some studies requires further investigation, particularly regarding potential impacts on neonatal outcomes. [2]
Table 3: Dosing Protocol for this compound by Parity Status
| Parameter | Nulliparous Women | Multiparous Women | Administration Details |
|---|---|---|---|
| Initial Dose | 8 mg (1 mL) IM | 8 mg (1 mL) IM | Administered at 3-4 cm cervical dilation |
| Repeat Dosing | Maximum 3 doses at 30-minute intervals | Maximum 3 doses at 30-minute intervals | Subsequent doses only if cervical dilation inadequate |
| Total Maximum Daily Dose | 24 mg (3 mL) | 24 mg (3 mL) | Not to exceed 3 doses in any circumstance |
| Cervical Dilation Assessment | After each dose (every 30 minutes) | After each dose (every 30 minutes) | Discontinue if full dilation achieved |
| Parity-Specific Considerations | Potentially slower response; may require full 3-dose regimen | Faster response; may require fewer doses | Multiparous women may achieve full dilation with 1-2 doses |
| Supervision Requirements | Continuous maternal and fetal monitoring | Continuous maternal and fetal monitoring | Nursing staff supervision sufficient [2] |
Based on available evidence, this compound administration follows a standardized protocol regardless of parity status, with dosing adjustments guided by individual patient response rather than predetermined parity-based differentiation. The recommended regimen consists of 8 mg intramuscular injections repeated at 30-minute intervals up to a maximum of three doses, with careful monitoring of cervical dilation progress after each administration. [2] This protocol reflects the drug's rapid onset of action and relatively short duration of effect, requiring repeated administration for sustained spasmolytic action during the active phase of labor.
Despite identical dosing regimens, parity-based differences in response kinetics have been observed. Studies indicate multiparous women typically experience shorter labor duration overall and may achieve adequate cervical dilation with fewer doses compared to nulliparous women. [2] This differential response likely reflects fundamental physiological differences in cervical composition and uterine contractility patterns between nulliparous and multiparous women, rather than variations in drug pharmacokinetics. Researchers should note that current evidence does not support modified dosing based solely on parity, but rather emphasizes response-guided titration within the established safety limits.
Special consideration is warranted for monitoring protocols during this compound administration. The drug's anticholinergic properties necessitate regular assessment of maternal vital signs (particularly heart rate), evaluation for dryness of mouth, and continuous fetal heart rate monitoring to detect potential adverse effects. [3] [2] The available evidence suggests that nulliparous women may experience a higher incidence of certain side effects like tachycardia and dryness of mouth, warranting particularly vigilant monitoring in this population. [2]
For researchers investigating this compound's efficacy and safety, particularly with respect to parity-specific dosing, the following methodological framework is recommended based on analysis of published studies:
Population Selection: Include low-risk women in spontaneous labor at term (38-41 weeks gestation) with singleton vertex presentation and established labor (cervical dilation ≥3 cm with regular contractions). Stratified randomization by parity status (nulliparous vs. multiparous) is essential to evaluate differential responses. Exclusion criteria should include any antenatal or intrapartum complications, prior uterine surgery, contraindications to anticholinergic medications, and significant maternal comorbidities. [3] [2]
Intervention Protocol: Administer this compound 8 mg/mL via intramuscular injection when cervical dilation reaches 3-4 cm in active labor. Repeat doses every 30 minutes as needed to a maximum of 24 mg (3 doses), discontinuing if full cervical dilation is achieved earlier. The control group should receive identical placebo injections following the same schedule to maintain blinding. [3] Comparative effectiveness trials may utilize active comparators like drotaverine hydrochloride (40 mg IM) following established protocols. [4]
Outcome Measures: Primary outcome should be duration of active labor from intervention to full cervical dilation. Secondary outcomes include total labor duration, injection-to-delivery interval, rate of cervical dilation (cm/hour), mode of delivery, maternal adverse events (tachycardia, dryness of mouth, flushing, nausea/vomiting), fetal heart rate abnormalities, Apgar scores, and neonatal admission rates. [3] [4] [2]
Assessment Schedule: Perform cervical assessments every 30 minutes until full dilation, document vital signs (maternal pulse, blood pressure) every 15 minutes for the first hour then hourly, monitor for adverse effects continuously, and record fetal heart rate patterns every 15-30 minutes. [2]
Standardized partograms should be used for all participants to graphically document cervical dilation, descent of presenting part, uterine contraction pattern, and fetal heart rate. [2] This permits precise calculation of labor progression metrics and identification of abnormal labor patterns.
Statistical considerations must account for the stratified design by parity status. Studies should be adequately powered to detect clinically significant differences in both the overall population and within parity subgroups. Appropriate statistical tests (e.g., Kaplan-Meier analysis for time-to-event data, multivariate regression to adjust for potential confounders) should be specified a priori. [3] [4]
Safety monitoring should include systematic assessment and documentation of all adverse events using standardized scales for severity and relationship to study intervention. Particular attention should be paid to anticholinergic effects and their impact on labor progress and maternal comfort. [3] [2]
Diagram 1: Clinical Trial Workflow for this compound Studies - This diagram illustrates the recommended methodology for clinical trials investigating this compound, emphasizing parity-stratified design and comprehensive outcome assessment.
This compound exerts its pharmacological effects through dual mechanisms targeting both neuronal signaling and direct smooth muscle action. As a quaternary ammonium compound with structural formula CH3 CH2 CH3-C2H5-COOH-CH2-N(C2H5) CH3 Br, the drug possesses both anticholinergic and musculotropic properties that contribute to its proposed cervical ripening and labor augmentation effects. [2]
The primary mechanism involves competitive antagonism of muscarinic acetylcholine receptors in the cervical smooth muscle and uterine tissue. This anticholinergic action blocks parasympathetic nervous system effects, leading to reduced cervical sphasm and decreased resistance to dilation. Additionally, this compound exhibits direct musculotropic activity on uterine smooth muscle, independent of its anticholinergic properties, potentially through inhibition of phosphodiesterase and increased intracellular cyclic adenosine monophosphate (cAMP) levels. This dual mechanism theoretically promotes cervical effacement and dilation while reducing spastic uterine contractions that may impede labor progress. [2]
The parity-specific differences in treatment response may reflect anatomical and physiological variations in cervical composition and receptor density between nulliparous and multiparous women. The cervix of nulliparous women typically contains higher collagen density and less elastin compared to multiparous women, potentially affecting drug penetration and tissue response. Additionally, differential expression of muscarinic receptor subtypes and variations in cervical innervation between nulliparous and multiparous women may influence individual responses to this compound, though these mechanisms require further investigation. [2]
Diagram 2: Proposed Signaling Pathways and Mechanisms of this compound - This diagram illustrates the dual mechanisms of action through both neural pathways and direct musculotropic effects, highlighting how parity-specific factors may modulate treatment response.
The regulatory status of this compound presents significant challenges for researchers and drug development professionals. Despite its widespread use in certain regions, particularly India, the drug is not listed in the Indian Pharmacopoeia or major international pharmacopeias including the British Pharmacopoeia and United States Pharmacopeia. [1] This anomalous situation—where a drug is procured by government agencies and widely prescribed despite absence from pharmacopeial standards—underscores the need for rigorous reevaluation of its therapeutic profile.
From a regulatory perspective, this compound fails to meet World Health Organization criteria for drug selection, particularly regarding demonstrated efficacy and safety through robust clinical trials. [1] Researchers designing studies should note that the drug's regulatory ambiguity necessitates particularly rigorous trial design and comprehensive safety monitoring to generate evidence meeting contemporary standards for obstetric therapeutics. Special consideration should be given to ethical aspects of studying medications in pregnant women, with appropriate safeguards and informed consent processes that clearly communicate the limited evidence base for this drug.
Compliance with international standards for obstetric drug development requires particular attention to parity-specific analysis, as physiological differences between nulliparous and multiparous women may significantly impact drug efficacy and safety profiles. Future regulatory submissions should include pre-specified analyses of both overall treatment effects and parity-based differential responses, with adequate power to detect clinically meaningful differences in these subgroups. Additionally, comprehensive safety data collection should capture both maternal and neonatal outcomes, with longer-term follow-up where feasible to identify potential delayed effects. [1] [3] [4]
The current evidence regarding this compound reveals significant knowledge gaps concerning its efficacy, safety, and optimal dosing in both nulliparous and multiparous women. Well-designed, adequately powered randomized controlled trials are urgently needed to establish whether this drug has a legitimate role in modern obstetric practice. Future research should specifically address parity-based differential responses through stratified randomization and pre-specified subgroup analyses.
Priority research questions include:
Until such evidence becomes available, researchers and clinicians should exercise caution in using this compound for labor augmentation. The current evidence base is insufficient to support its routine clinical use, particularly given the availability of alternative agents with better-established efficacy and safety profiles. [1] [3] [4] Drug development professionals should note that existing studies do not provide adequate justification for parity-specific dosing recommendations, highlighting an important area for future investigation.
Valethamate Bromide and Hyoscine Butylbromide (Buscopan) are both spasmolytic agents, but they operate through distinct yet potentially complementary mechanisms. This compound is primarily an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle [1]. Hyoscine butylbromide also exhibits anticholinergic and antispasmodic properties by blocking autonomic ganglia and directly relaxing smooth muscle [2]. The therapeutic rationale for their combination lies in targeting multiple pathways responsible for smooth muscle spasms. This dual-action approach is particularly relevant in clinical scenarios like obstetrics, where cervical spasm or inadequate dilatation can prolong labor [3]. By simultaneously inhibiting parasympathetic nerve signals and directly relaxing smooth muscle fibers, the combination may produce an additive or synergistic effect, leading to faster cervical dilation and a reduction in the duration of labor [3] [4]. Furthermore, the concept of fixed-dose combination products is well-established in pain pharmacotherapy, as they can provide a significant therapeutic effect with lower doses of individual drugs, reduce pill burden, and improve patient adherence [5].
The combined effect of this compound and Hyoscine Butylbromide on cervical smooth muscle relaxation involves a multi-targeted mechanism. The following diagram illustrates the synergistic pathways through which these drugs operate.
Diagram 1: Mechanism of synergistic action of this compound and Hyoscine Butylbromide on cervical smooth muscle. This compound competitively blocks muscarinic receptors, while Hyoscine Butylbromide exhibits dual action by blocking autonomic ganglia and providing direct musculotropic relaxation [1] [2] [3].
The primary documented use of the this compound and Hyoscine Butylbromide combination is in obstetrics for the acceleration of the active phase of labor.
A comparative study of 200 women in active labor demonstrated the efficacy of this combination. The key findings are summarized in the table below [3].
Table 1: Clinical outcomes of combination therapy vs. Drotavarine in accelerating labor
| Outcome Measure | Combination of Hyoscine N-Butyl Bromide (40 mg) + this compound (16 mg) | Drotavarine Hydrochloride (40 mg) | P-value |
|---|---|---|---|
| Mean Rate of Cervical Dilatation | 2.29 ± 0.64 cm/hour | 3.81 ± 1.52 cm/hour | < 0.001 |
| Mean Duration of Active Phase | 171.44 ± 57.24 minutes | 112.70 ± 53.09 minutes | < 0.001 |
| Mean Drug-Delivery Interval | 202.09 ± 60.35 minutes | 45.10 ± 63.22 minutes | < 0.001 |
| Mean Number of Doses Required | 1.83 ± 0.37 | 1.36 ± 0.48 | < 0.001 |
| Vaginal Delivery Rate | 98% | 98% | Not Significant |
While this study showed the combination was effective and safe, it was found to be less effective than Drotavarine hydrochloride across several parameters [3]. It is crucial to note that Hyoscine Butylbromide has a strong evidence base for labor acceleration when used alone. A 2020 systematic review and meta-analysis of 20 studies concluded that HBB significantly reduces the duration of the first stage of labor in both primigravida and multigravida women, with minimal impact on Apgar scores [4].
This protocol is adapted from a clinical study comparing the combination therapy to other spasmolytics [3].
1. Objective: To assess the efficacy and safety of a this compound and Hyoscine Butylbromide combination in shortening the active phase of labor. 2. Patient Population:
While not a combination protocol, this method highlights an alternative route for HBB that could be explored for combination therapy development. A 2025 RCT investigated HBB for cervical dilatation prior to hysteroscopy in postmenopausal women [6]. 1. Objective: To facilitate cervical dilatation prior to a gynecological procedure. 2. Formulation: Vaginal tablets of Hyoscine N-butylbromide (10 mg each). 3. Dosing and Administration:
The combination of this compound and Hyoscine Butylbromide is generally well-tolerated, with adverse effects being mild and transient due to their anticholinergic properties [3].
The combination of this compound and Hyoscine Butylbromide represents a functional example of a dual-mechanism spasmolytic therapy with demonstrated clinical utility in accelerating labor. Current evidence supports its efficacy and safety in this context, though head-to-head studies suggest other agents like Drotavarine may be more potent [3].
For researchers and drug developers, several areas hold promise:
Valethamate bromide (commercially known as Epidosin) is a pharmacological agent with anticholinergic and spasmolytic properties that has been systematically studied for its ability to enhance cervical dilatation and reduce labor duration. This comprehensive document provides detailed application notes and experimental protocols to support researchers and drug development professionals in understanding the mechanism, efficacy, and appropriate methodology for investigating this compound in obstetric applications. The clinical significance of this intervention lies in its potential to address prolonged labor, which increases risks of maternal infection, dehydration, exhaustion, ketosis, and fetal complications including asphyxia and cranial compression [1]. Unlike oxytocin and prostaglandins which carry significant side effect profiles and require specialized monitoring, this compound offers a safer alternative that can be administered under nursing supervision in various healthcare settings [1].
This compound functions through dual mechanisms to facilitate cervical dilatation:
Anticholinergic Action: As a competitive antagonist at muscarinic acetylcholine receptors, this compound inhibits acetylcholine-mediated smooth muscle contraction, leading to relaxation of cervical musculature [2]. The drug exhibits particular affinity for muscarinic receptor subtypes M1-M5, though its precise subtype selectivity profile requires further characterization [3].
Direct Spasmolytic Effects: Beyond its neurotropic actions, this compound demonstrates direct musculotropic activity on uterine smooth muscle, contributing to its spasmolytic properties without completely abolishing uterine contractions necessary for labor progression [1].
The resultant cervical relaxation reduces resistance to dilatation while maintaining adequate uterine contractions, creating optimal conditions for labor progression with potentially reuced maternal discomfort [1] [2].
While comprehensive pharmacokinetic studies in pregnant women are limited, available data suggest:
Table 1: Pharmacodynamic Properties of this compound
| Property | Mechanism | Clinical Correlation |
|---|---|---|
| Anticholinergic | Competitive antagonism at muscarinic receptors | Cervical smooth muscle relaxation |
| Neurotropic | Parasympathetic inhibition | Reduction of reflex cervical spasm |
| Musculotropic | Direct smooth muscle action | Enhanced dilatation without complete uterine relaxation |
| Spasmolytic | Combined neurotropic and musculotropic effects | Pain reduction and accelerated cervical dilation |
Clinical studies demonstrate that this compound significantly accelerates cervical dilatation compared to non-interventional management. In a study of 500 patients (250 primigravida and 250 multipara), the drug achieved full cervical dilatation in approximately 3.15 hours for primigravidas and 2.4 hours for multiparas, compared to 9.3 hours and 7.5 hours respectively in controls [1]. This represents a reduction of 6.15 hours in primigravidas and 5.1 hours in multiparas in the first stage of labor [1].
Recent comparative studies have evaluated this compound against alternative spasmolytic agents. When compared to drotaverine hydrochloride, valethamate demonstrated a mean dilatation rate of 1.084 cm/hour in primigravidas, compared to 1.557 cm/hour with drotaverine [4]. Although this suggests drotaverine may be more efficacious, this compound remains a viable option with established safety profiles and extensive clinical experience supporting its use.
The primary clinical benefit of this compound administration manifests as significant reduction in the duration of the first stage of labor:
Table 2: Labor Duration Outcomes with this compound
| Patient Population | Treatment Group | Control Group | Reduction |
|---|---|---|---|
| Primigravida | 3.15 hours [1] | 9.3 hours [1] | 6.15 hours (66.1%) |
| Multipara | 2.4 hours [1] | 7.5 hours [1] | 5.1 hours (68.0%) |
| Primigravida (Drotaverine comparison) | 279.85 minutes [4] | Not reported | - |
It is noteworthy that the active management of labor with this compound follows the principles of standardized labor management, which emphasizes the importance of minimizing prolonged labor to reduce fetomaternal complications [1] [5].
This compound demonstrates a favorable safety profile with predominantly mild and self-limiting adverse effects:
Table 3: Maternal Adverse Effects of this compound
| Adverse Effect | Primigravidas (%) | Multiparas (%) | Severity | Management |
|---|---|---|---|---|
| Transient Tachycardia | 9.2 [1] | 5.2 [1] | Mild | Self-resolving, no intervention typically required |
| Dryness of Mouth | 8.4 [1] | 4.4 [1] | Mild | Supportive care, maintain hydration |
| Nausea/Vomiting | 1.2 [1] | 0.8 [1] | Mild | Symptomatic treatment if required |
The incidence of significant adverse effects is notably low, with no serious maternal complications reported in the reviewed studies [1]. This safety profile makes this compound particularly suitable for use in settings with limited specialist supervision.
Fetal monitoring during this compound administration has demonstrated minimal adverse effects on fetal wellbeing. Mild fetal heart rate variations (15-20 beats/minute) were observed more commonly in primigravidas (2%) than multiparas (1.2%) [1]. These variations were transient in nature and did not require intervention or result in adverse neonatal outcomes [1].
Objective: To evaluate the efficacy and safety of this compound in accelerating cervical dilatation during the first stage of labor.
Inclusion Criteria:
Exclusion Criteria:
Study Procedure:
Endpoint Evaluation:
Objective: To compare the efficacy of this compound versus alternative spasmolytic agents (e.g., drotaverine hydrochloride) in labor acceleration.
Methodology:
Statistical Analysis:
This compound has been approved in multiple countries, particularly in Asia and developing regions, for use in labor acceleration. The drug is typically available as Injection Epidosin at a concentration of 8 mg/mL for intramuscular administration [1].
Dosing Protocol:
Special Considerations:
This compound represents an effective and safe option for accelerating cervical dilatation and reducing the duration of the first stage of labor. Its dual mechanism of action combining anticholinergic and direct spasmolytic effects facilitates cervical ripening while maintaining adequate uterine contractions. The favorable safety profile with minimal significant adverse effects supports its use in various clinical settings, including those with limited specialist supervision. While emerging evidence suggests potentially superior efficacy with alternative spasmolytics like drotaverine hydrochloride, this compound remains a valuable therapeutic tool in obstetric practice, particularly for management of prolonged labor and prevention of its associated fetomaternal complications.
Valethamate bromide is classified as an anticholinergic and antispasmodic pharmacological agent [1] [2]. Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system [1]. By blocking these receptors, the drug inhibits the action of acetylcholine, a neurotransmitter responsible for promoting smooth muscle contraction [1]. This inhibition results in muscle relaxation.
In the context of obstetrics, this pharmacological action is targeted at the cervical smooth muscle. The relaxation of the cervical musculature helps to reduce cervical spasms and facilitate dilation, thereby potentially accelerating the progress of labor [1] [3] [2]. The drug also possesses musculotropic properties, meaning it acts directly on the smooth muscle itself [3]. It is typically administered via intramuscular or intravenous injection, with a relatively rapid onset of action observed within 15 to 30 minutes post-injection [2].
The diagram below illustrates the drug's mechanism of action in relaxing cervical smooth muscle.
Clinical studies provide quantitative data on the efficacy of this compound in accelerating different stages of labor. The evidence for its effect on shortening the first stage of labor is strong and consistent, while the effect on the second stage is more nuanced and appears to be significant primarily in nulliparous women.
The following table summarizes the findings from key studies on the first stage of labor:
| Study & Design | Patient Cohort | Intervention | Key Findings: Active Phase of 1st Stage | Statistical Significance |
|---|---|---|---|---|
| Batukan et al. (2006) [4]\nDouble-blind, RCT | 98 women in active labor | 8 mg IM Valethamate (x3) vs. Placebo | Shorter in Valethamate group (200.2 ± 88.3 min) vs. Placebo (267.2 ± 131.3 min) | p = 0.04 |
| Indian Study (2017) [3]\nObservational | 500 labor cases (250 primigravida, 250 multipara) | 8 mg IM Valethamate (x3 max) vs. Control (no drug) | Primigravida: ~3.15 hrs vs. Control ~9.3 hrs.\nMultipara: ~2.4 hrs vs. Control ~7.5 hrs. | Not provided |
| Comparison Study (2016) [5]\nProspective, Controlled | 60 patients (Drotaverine/Valethamate groups) | Standard regimen | Valethamate group: 156.7 min (Primigravida) | Significant vs. Control (229.7 min) |
Abbreviations: RCT: Randomized Controlled Trial; IM: Intramuscular.
The data for the second stage is less uniform across studies:
This compound is often compared with other spasmolytics like Drotaverine hydrochloride. The following table outlines a comparative analysis based on available clinical studies.
| Parameter | This compound | Drotaverine Hydrochloride |
|---|---|---|
| Drug Class | Anticholinergic, Antispasmodic [1] | Not specified in sources, but known as a phosphodiesterase-4 (PDE-4) inhibitor. |
| Mechanism | Competitive muscarinic receptor antagonist [1] | PDE-4 inhibitor, leading to direct smooth muscle relaxation [5]. |
| Efficacy in 1st Stage | Effective in shortening duration [4] [3]. | More effective than Valethamate in multiple studies; shorter duration and faster cervical dilation rate [5] [7]. |
| Efficacy in 2nd Stage | Shortens in nulliparous women [6]. | Shown to reduce injection-to-delivery interval [7]. |
| Common Side Effects | Dry mouth, transient tachycardia, blurred vision, urinary retention [3] [2]. | Fewer and less frequent side effects reported [5] [7]. |
| Frequency of Side Effects | More common: e.g., maternal tachycardia in up to 9.2% of patients [3] [5]. | Less common compared to Valethamate [7]. |
| Remarks | Well-established use, but side effects may be a concern. | Emerging as a potentially superior alternative due to higher efficacy and better tolerability [5] [7]. |
This protocol is synthesized from the methodologies of the cited clinical trials, particularly [4] and [3], and can serve as a template for future robust clinical investigations.
To evaluate the efficacy and safety of intramuscular this compound in reducing the duration of the first and second stages of spontaneous labor in term pregnancies.
A double-blind, randomized, placebo-controlled trial is recommended to provide the highest level of evidence [4].
Evidence indicates that this compound is an effective agent for accelerating the active first stage of labor by facilitating cervical dilation through its anticholinergic and spasmolytic actions [1] [4] [3]. Its effect on the second stage is less pronounced and may be significant only for nulliparous women [6]. However, its use is associated with typical anticholinergic side effects, which, while often transient and mild, can be a clinical concern [3] [2].
Future research should focus on:
What is the reported incidence of maternal tachycardia with Valethamate bromide? Clinical studies report varying incidence rates. One study on 500 patients found tachycardia in 5.2% of multiparas and 9.2% of primigravidas [1]. Another trial noted tachycardia was significantly more common in the Valethamate group compared to controls, with a relative risk (RR) of 1.97 for primigravida and 2.16 for multigravida [2]. A comparative study reported a 3% incidence of tachycardia in the Valethamate group versus none in the Drotaverine group [3].
Is the tachycardia usually clinically significant? Available literature suggests it is often transient and self-limiting. The same study that reported a 5.2-9.2% incidence noted these cases did not require special management and resolved with time [1]. Another study found no statistically significant difference in maternal tachycardia and other side effects between this compound groups and control groups [4].
What is the proposed mechanism behind this side effect? this compound is classified as an anticholinergic, antispasmodic, and musculotropic agent [5] [1]. Its anticholinergic action, which blocks parasympathetic nervous system activity, is the most likely cause of reflex tachycardia [5].
How should tachycardia be monitored and managed in a clinical research setting? Monitoring: Regular monitoring of vital signs, including heart rate, is recommended during administration [1]. Management: For transient, asymptomatic tachycardia, no intervention may be needed. If persistent or symptomatic, standard management for stable tachycardia in pregnancy should be followed, which includes:
The table below consolidates key efficacy and safety data from available research for easy comparison.
| Study Focus & Participant Details | Efficacy Findings (Impact on Labor Duration) | Safety Findings (Incidence of Maternal Tachycardia) |
|---|
| Epidosin (this compound) on 500 patients [1] | First stage reduced to ~3.15 hrs (Primigravida) and ~2.4 hrs (Multipara) vs. control (9.3 hrs and 7.5 hrs). | Primigravidas: 9.2% (23/250) Multiparas: 5.2% (13/250) Reported as transient, no special management required. | | This compound vs. Drotaverine in 200 primigravidas [3] | First stage longer with Valethamate (279.85 min) vs. Drotaverine (187.20 min). Cervical dilation rate slower with Valethamate (1.08 cm/hr) vs. Drotaverine (1.56 cm/hr). | Valethamate group: 3% (3/100) Drotaverine group: 0% (0/100) | | Randomized Controlled Trial (1992) [2] | No significant difference in the rate of cervical dilation vs. placebo. | Significantly higher in Valethamate groups. Primigravida RR: 1.97 (CI: 1.3-3.0) Multigravida RR: 2.16 (CI: 1.3-3.6) |
1. Protocol for Evaluating Labor Acceleration (Based on [1])
2. Protocol for Comparative Drug Efficacy (Based on [3])
The following diagram illustrates the drug's proposed mechanism and a logical pathway for clinical management of its side effects, based on the reviewed literature.
Q1: What is the primary clinical use of Valethamate Bromide? this compound is primarily used in obstetrics to accelerate cervical dilation during the first stage of labor [1] [2]. It is a potent antispasmodic that helps shorten labor duration by relaxing the cervical smooth muscles [3] [2]. It is also used for spasms associated with conditions like dysmenorrhea, gastrointestinal spasms, and urinary colic [3].
Q2: What is the mechanism of action causing side effects like dry mouth and blurred vision? These side effects are a direct consequence of its anticholinergic activity. This compound acts as a competitive antagonist at muscarinic acetylcholine receptors [4]. By blocking the action of the neurotransmitter acetylcholine, it inhibits parasympathetic nervous system signals, leading to reduced glandular secretions (causing dry mouth) and affecting the muscles of the eyes (causing blurred vision and pupil dilation) [5] [6].
Q3: Are the side effects of this compound common and severe? Side effects like dry mouth and blurred vision are frequently reported but are generally mild and transient [5] [3]. Clinical studies indicate that these effects often do not require medical intervention and resolve on their own. The table below summarizes the incidence of key side effects from a clinical study.
Q4: What are the critical drug-drug interactions to consider? this compound can interact with other drugs that have anticholinergic properties, potentially leading to additive side effects. Key interactions include [3] [1] [6]:
Q5: In which patient populations should this compound be used with caution? This drug is contraindicated or requires extreme caution in patients with [3] [6]:
The following data, synthesized from a study on 500 patients, provides a clear overview of the incidence of common side effects. This can help in profiling the drug's tolerability during clinical trials or post-market surveillance.
Table 1: Incidence of Side Effects from a Clinical Study (n=500) [2]
| Side Effect | Primigravidas (n=250) | Multiparas (n=250) |
|---|---|---|
| Transient Tachycardia | 23 (9.2%) | 13 (5.2%) |
| Dryness of Mouth | 21 (8.4%) | 11 (4.4%) |
| Fetal Heart Rate Variability (15-20 bpm) | 5 (2.0%) | 3 (1.2%) |
| Nausea/Vomiting | 3 (1.2%) | 2 (0.8%) |
Understanding the pharmacological pathway is crucial for troubleshooting side effects. The following diagram and explanation detail how this compound acts at a molecular level.
Diagram Title: this compound Anticholinergic Mechanism
Experimental Protocol & Workflow Analysis:
This guide addresses potential challenges during experimental and clinical evaluation of this compound.
Table 2: Troubleshooting Guide for Common Experimental/Clinical Scenarios
| Challenge | Possible Cause | Recommended Action |
|---|---|---|
| High incidence of dry mouth/blurred vision in study cohort. | Expected class effect due to strong anticholinergic potency. | Document severity and duration. Reassure that effects are often transient. Monitor hydration and patient safety (e.g., fall risk due to blurred vision) [5] [3]. |
| Unexpectedly severe tachycardia or arrhythmia. | Overdose or sensitivity to anticholinergic effects; underlying patient condition. | Discontinue administration. Monitor vital signs closely. Contraindicated in patients with known tachyarrhythmias [5] [6]. |
| Drug appears ineffective in inducing cervical dilation. | Incorrect dosing, timing of administration, or patient selection. | Ensure administration during established labor (cervix ~3cm dilated). Confirm proper intramuscular injection technique and dosage (e.g., 8mg/ml) [2]. |
| Potential drug interaction observed. | Coadministration with other anticholinergic drugs. | Conduct a thorough medication review. Avoid concurrent use with antihistamines, antipsychotics, and TCAs. Adjust protocol if necessary [3] [1]. |
The table below summarizes the key contraindications and safety concerns for valethamate bromide:
| Condition / Concern | Reason for Contraindication / Precaution |
|---|---|
| Narrow-Angle Glaucoma [1] [2] | Anticholinergic action can increase intraocular pressure. |
| Benign Prostatic Hyperplasia (BPH) [1] [2] | Anticholinergic action can cause or worsen urinary retention. |
| Other Contraindications | Paralytic ileus, pyloric stenosis, ulcerative colitis, megacolon, tachyarrhythmia, severe hepatic/renal impairment [1]. |
| Common Side Effects | Dry mouth, blurred vision, difficulty swallowing/talking, constipation, urinary retention, irregular heart rate [1] [3] [2]. |
This compound is a quaternary ammonium anticholinergic and antispasmodic agent [1] [4]. It works as a competitive antagonist at muscarinic acetylcholine receptors, blocking the action of the neurotransmitter acetylcholine. This inhibition leads to the relaxation of smooth muscle, which is therapeutic for conditions like visceral spasms and cervical dilation [4].
The following diagram illustrates this signaling pathway and drug mechanism:
In the context of your research on contraindications:
This compound can interact with other drugs, potentially leading to increased side effects or reduced efficacy. Key interactions are summarized below:
| Interaction Type | Effect |
|---|
| Drugs with Antimuscarinic Properties (e.g., Amantadine, Antihistamines, Phenothiazine Antipsychotics, Tricyclic Antidepressants) [1] | Increased risk of anticholinergic side effects (e.g., dry mouth, constipation, urinary retention). | | Prokinetic Agents (e.g., Domperidone, Metoclopramide) [1] | this compound may antagonize (counteract) the gastrointestinal effects of these drugs. | | Other Oral Drugs [1] | By delaying gastric emptying, this compound may reduce or slow the absorption of other concurrently administered medications. |
Q1: What are the most common anticholinergic adverse effects of Valethamate Bromide?
Q2: Are these adverse effects severe enough to warrant discontinuing the drug?
Q3: Which patient populations are at a higher risk for experiencing these adverse effects?
Q4: What are the key drug interactions that can potentiate adverse effects?
The table below summarizes the incidence of adverse effects observed in a clinical study investigating this compound for accelerating labor [2].
| Adverse Effect | Incidence in Valethamate Group | Incidence in Control Group | Statistical Significance (p-value) |
|---|---|---|---|
| Maternal Tachycardia | Not Significant | Not Significant | > 0.05 |
| Dry Mouth | Not Significant | Not Significant | > 0.05 |
| Flushing | Not Significant | Not Significant | > 0.05 |
| Headache | Not Significant | Not Significant | > 0.05 |
| Nausea | Not Significant | Not Significant | > 0.05 |
| Vomiting | Not Significant | Not Significant | > 0.05 |
For researchers conducting studies with this compound, implementing a structured monitoring protocol is essential for patient safety and data integrity.
Title: Protocol for Monitoring Anticholinergic Adverse Effects in a Clinical Setting
Objective: To systematically identify, document, and manage anticholinergic adverse effects in subjects administered this compound.
Methodology:
Baseline Assessment (Pre-dose):
Administration: Administer this compound via the prescribed route (typically intramuscular or intravenous injection in a clinical setting) [1].
Post-Administration Monitoring:
Data Collection & Management:
The following diagram illustrates how this compound's mechanism of action leads to its therapeutic and adverse effects, and outlines a management strategy.
The table below summarizes key findings from clinical trials on Valethamate Bromide, illustrating the inconsistency in reported outcomes.
| Trial Reference | Reported Efficacy on Labor Duration | Key Findings & Safety Profile |
|---|---|---|
| Batukan et al. (2006) [1] | Significant reduction | Active phase of labor shorter in VB group (200.2 min vs. 267.2 min in placebo), particularly in primiparas. |
| Madhu et al. (2010) [2] | Significant reduction (vs. another agent) | Both VB and Drotaverine helped cervical dilatation; VB was less effective than Drotaverine. |
| Sharma et al. (2001) [3] | Significant reduction (vs. control) | VB reduced first stage of labor by 1 hr 21 min vs. control. Rate of cervical dilatation was higher than in control group. |
| Kuruvila et al. (1992) [4] | No significant difference | No difference in cervical dilatation rate vs. placebo. Significant maternal tachycardia noted. |
| Yilmaz et al. (2015) [5] | No significant difference | Duration of active phase was similar to placebo (225 min vs. 219 min). Side effects like tachycardia, flushing, and dry mouth were noted. |
1. Batukan et al. (2006) - "Efficacious" Protocol [1] This double-blind, placebo-controlled trial demonstrated a positive effect and can serve as a model for efficacy investigations.
2. Kuruvila et al. (1992) - "Inefficacious" Protocol [4] This randomized controlled trial found no benefit and highlights important methodological considerations.
This section addresses common challenges faced when evaluating the body of evidence for this compound.
| Issue / Challenge | Potential Root Cause | Considerations for Researchers |
|---|
| Inconsistent Efficacy Results [2] | • Population Heterogeneity: Differences in parity, cervical status at inclusion. • Dosing Regimen Variability: Number of doses, timing of first dose. • Methodological Quality: Lack of blinding, inadequate power. | Standardize inclusion criteria (e.g., separate analysis for primiparas/multiparas) and dosing protocols in future trials. | | Safety Signal: Maternal Tachycardia [4] [5] | Pharmacology: this compound is an anticholinergic agent, and tachycardia is a known class effect. | Weigh the clinical significance of this self-limiting side effect against potential benefits. Ensure robust safety monitoring in trials. | | Comparison with Other Agents [6] | Choice of Comparator: Some trials compare VB to other spasmolytics (e.g., Drotaverine) rather than placebo. | Note that a drug may be less effective than a comparator but still more effective than placebo. Direct comparative trials are needed. |
The following diagram synthesizes the conflicting clinical evidence and its relationship to the ongoing debate about the drug's use.
Conflicting Evidence and Ongoing Debate on this compound
Q1: Why does the clinical evidence for this compound's efficacy in labor appear so contradictory? The contradiction stems from individual trial outcomes. Some well-designed trials show a significant reduction in labor duration [1], while others of similar rigor show no benefit over placebo [4] [5]. Potential factors include differences in the study population (e.g., parity), the precise definition of the active phase of labor, and the dosing regimen. A Cochrane review has categorized the overall evidence for antispasmodics in labor as "low quality," indicating a high degree of uncertainty [7].
Q2: What are the primary safety concerns associated with this compound use in clinical trials? The most consistently reported adverse effect is maternal tachycardia [4] [5]. This is a predictable pharmacologic effect given its anticholinergic properties. Other noted side effects include flushing of the face and dryness of the mouth [5]. While these are generally not considered life-threatening, they must be reported and factored into the risk-benefit assessment.
Q3: How does this compound's efficacy compare to other spasmolytic drugs like Drotaverine Hydrochloride? Multiple head-to-head trials suggest that Drotaverine Hydrochloride may be more effective than this compound. A 2018 randomized trial concluded that Drotaverine led to a greater reduction in the mean duration of the first stage of labor and a higher rate of cervical dilatation with a comparable safety profile [6]. Another earlier study also found Drotaverine to be superior in accelerating labor [3].
The body of evidence for this compound is marked by significant contradiction. While some studies and extensive clinical experience support its use for reducing labor duration, several robust placebo-controlled trials found it ineffective.
The path forward requires large-scale, multi-center, randomized controlled trials with stringent methodologies to definitively resolve the question of efficacy and safety [2]. Furthermore, basic research to better elucidate its precise mechanism of action on the cervix and myometrium could help explain the inconsistent clinical results and inform more targeted drug development.
| Criterion Type | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Pregnancy Status | Singleton, full-term gestation (37-40 weeks) [1] | Multiple gestation (e.g., twins) [2] |
| Stage of Labor | In active, established labor; cervical dilation of ≥3 cm [1] [3] | -- |
| Fetal Presentation | Vertex (cephalic) presentation [1] [3] | Abnormal fetal presentation [2] |
| Maternal Status | Primigravidae or multigravidae [1] | Pre-eclampsia or eclampsia [1] |
| Other Conditions | -- | Antepartum hemorrhage [1] Previous uterine or cervical scars [2] Non-reassuring fetal status [2] Cephalopelvic disproportion or other obstetric complications [1] |
For researchers designing clinical studies, the following methodology from a comparative trial provides a reference protocol [1]:
Evidence on the efficacy of this compound compared to other agents is mixed. The data below can help researchers contextualize its effects.
| Comparison Context | Key Finding | Source |
|---|---|---|
| Valethamate vs. Camylofin | Mean cervical dilation rate was lower with valethamate (1.81 cm/hour) than with camylofin (2.02 cm/hour). | [1] |
| Valethamate vs. Drotaverine | The first stage of labor was shorter with drotaverine (4.90 hrs) than with valethamate (6.76 hrs) or a control group (7.35 hrs). | [3] |
This compound is an anticholinergic agent with both neurotropic and musculotropic actions. It functions as a muscarinic acetylcholine receptor antagonist, leading to the relaxation of cervical smooth muscle and facilitating dilation [4] [5] [3]. The signaling pathway is outlined below:
The diagram illustrates the cholinergic synapse pathway, where this compound exerts its effect by blocking muscarinic receptors, inhibiting calcium-mediated signaling, and resulting in cervical smooth muscle relaxation [5].
Q1: What is the primary research use of this compound? It is used as an investigational anticholinergic antispasmodic to study the acceleration of cervical dilation and shortening of the active phase of labor [4].
Q2: How does its mechanism differ from oxytocin? While oxytocin acts as a uterotonic to stimulate uterine contractions, this compound primarily acts on the cervix to reduce resistance and facilitate dilation, with a different side effect profile [3].
Q3: What are the key efficacy outcomes to measure? Primary outcomes should include the rate of cervical dilation (cm/hour) and the total duration of the first stage of labor. Monitoring maternal and neonatal adverse events is also crucial [1] [2].
Valethamate bromide is an anticholinergic and spasmolytic agent. Its mechanism and typical use in facilitating cervical dilation during labor are summarized below.
Table 1: Key Characteristics of this compound
| Aspect | Description |
|---|---|
| Drug Class | Anticholinergic, parasympatholytic agent, and musculotropic relaxant [1] [2]. |
| Primary Investigated Use | Facilitation of cervical dilation and shortening of the first stage of labor [1] [2]. |
| Mechanism of Action | Blocks muscarinic acetylcholine receptors, reducing spasms and promoting relaxation of smooth muscle in the cervix and other organs [2]. |
| Common Administration Routes | Intramuscular (IM) and Intravenous (IV) [1] [2]. |
| Reported Onset of Action | Effects are typically observed within 15 to 30 minutes post-injection [2]. |
One clinical study provides a specific dosing protocol, which is outlined in the table below.
Table 2: Documented Experimental Dosing Protocol from Clinical Study Source: PMC5531893 (2017) - Study on 500 patients in established labor [1]
| Parameter | Protocol Details |
|---|---|
| Dosage | 8 mg/mL (Injection Epidosin) [1]. |
| Route | Intramuscular (IM) [1]. |
| Dosing Interval | 30 minutes (½ hour) [1]. |
| Maximum Number of Doses | 3 doses [1]. |
The following is a summary of the methodology and key findings from the 2017 study, which can serve as a reference for experimental design.
Experimental Methodology [1]
Reported Efficacy and Safety Data [1] The study reported a significant reduction in the duration of the first stage of labor with this compound compared to a control group.
Table 3: Reported Labor Duration and Side Effects
| Outcome Measure | this compound Group | Control Group | | :--- | :--- | :--- | | First Stage Duration (Primigravidas) | ~3.15 hours | ~9.3 hours | | First Stage Duration (Multiparas) | ~2.4 hours | ~7.5 hours | | Common Side Effects | Dryness of mouth, transient tachycardia. Incidence was generally below 10%. | | Severe Side Effects | None reported in this study. |
When planning research on this compound, it is crucial to be aware of the following points:
The following diagram illustrates the proposed mechanism of action for this compound in accelerating cervical dilation, based on the available literature.
The table below summarizes the core characteristics of valethamate bromide and oxytocin for labor augmentation.
| Parameter | This compound | Oxytocin |
|---|---|---|
| Drug Class | Antispasmodic [1] | Uterotonic [2] |
| Primary Indication | Cervical dilatation/facilitation of labor [3] | Labor augmentation; prevention/treatment of postpartum hemorrhage [2] |
| Efficacy Evidence | Weak/Conflicting: Some studies show no benefit over placebo, while others show it is less effective than alternatives like drotaverine [3] [4] [5]. | Strong: Established efficacy for augmentation; high-dose regimens can reduce labor length and cesarean sections [6]. |
| Safety Profile | Associated with maternal tachycardia (rapid heart rate) and other side effects like dry mouth and flushing [3] [1] [4]. | Risk of uterine hyperstimulation, which can lead to fetal distress, uterine rupture, or fetal asphyxia if not properly monitored [2]. |
| Global Recognition | Not listed in Indian Pharmacopoeia, British National Formulary, or major Western pharmacology textbooks [3]. | WHO-recommended; standard in global treatment guidelines [2]. |
| Key Research Gap | Lack of large, well-designed randomized controlled trials (RCTs) proving efficacy and safety [3]. | Optimal dosing regimens (high vs. low-dose) and management of inappropriate use in community settings [2] [6]. |
For researchers designing clinical trials, here are methodologies from key studies.
Q1: Why is this compound still investigated when evidence for its efficacy is weak? The drug's continued use and study in specific regions like India are attributed to tradition, the pressure to shorten labor time in busy clinical settings, and promotional activities, despite a lack of robust evidence [3].
Q2: What are the critical safety considerations when designing a trial on oxytocin augmentation? The primary risk is uterine hyperstimulation. Trials must be conducted in settings equipped for continuous maternal and fetal monitoring and capable of managing complications like fetal asphyxia or uterine rupture [2]. Inappropriate intramuscular use without monitoring is dangerous and should be avoided in trial protocols.
Q3: Is there a superior alternative to this compound in the antispasmodic class? Yes. Drotaverine hydrochloride has consistently shown better results in head-to-head trials. Multiple studies conclude that drotaverine is more effective than this compound in accelerating cervical dilatation and shortening the duration of the first stage of labor, with a comparable or better safety profile [3] [5]. A systematic review also found that another antispasmodic, camylofin, led to a faster cervical dilation rate than valethamate [7].
The following diagram illustrates the high-level decision pathway and context for labor augmentation research, based on the evidence.
Problem: Inability to demonstrate statistical significance for this compound's efficacy in accelerating labor.
Problem: Observing a high rate of maternal tachycardia in the this compound study arm.
Problem: Difficulty interpreting results due to high crossover or use of rescue oxytocin.
The following table summarizes the available safety information for valethamate bromide:
| Aspect | Available Information | Gaps in Data |
|---|---|---|
| General Hepatic Impairment | Use with caution in patients with liver disease [1] [2]. | No specific dosage adjustment, pharmacokinetic studies, or Child-Pugh classification-based guidance available. |
| General Renal Impairment | Use with caution in patients with kidney disease [1] [2]. | No specific dosage adjustment, pharmacokinetic studies, or dosing based on creatinine clearance. |
| Contraindications | Not explicitly listed for severe hepatic/renal impairment. | Official prescribing information not fully available in searched sources. |
| Pharmacokinetics in Impairment | Information on metabolism and excretion is unavailable. |
A critical review notes that this compound is not listed in well-established pharmacopoeias like the Indian Pharmacopoeia, British National Formulary, or major textbooks from North America and the UK, and that there is very little published evidence to support its efficacy and safety [3].
For research purposes, drotaverine is a spasmolytic agent with more detailed pharmacological data available, though it also lacks specific adjustment guidelines for hepatic and renal impairment.
The table below summarizes its key pharmacokinetic parameters, which are relevant for assessing potential impairment effects:
| Parameter | Details |
|---|---|
| Mechanism of Action | Phosphodiesterase-4 (PDE4) inhibitor; increases cAMP levels, causing smooth muscle relaxation [4]. |
| Bioavailability | Highly variable, mean of 58.2% ± 18.2% [4]. |
| Protein Binding | No information available [4]. |
| Metabolism | Undergoes extensive hepatic metabolism; main route of elimination [4]. |
| Route of Elimination | Primarily hepatic; ~67% in feces, ~20% in urine [4]. |
| Half-life | ~9 hours [4]. |
One study concluded that drotaverine therapy is considered safe during pregnancy, though it remains an off-label use [5]. The drug is mainly eliminated via hepatic metabolism, and its high variability in bioavailability could be a critical factor in patients with organ impairment [4].
Given the lack of data, the following workflow outlines a potential preclinical and clinical strategy to investigate the pharmacokinetics and safety of this compound in hepatic and renal impairment.
1. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
2. Pharmacokinetic Study in Patients with Renal Impairment
A key randomized controlled trial directly compared the efficacy of intramuscular Drotaverine hydrochloride and Valethamate bromide in accelerating labor in primigravidas. The results are summarized below:
| Drug | Mechanism of Action | Mean Duration of Active First Stage (hrs) | Mean Rate of Cervical Dilation (cm/hr) after 3 cm | Additional Doses Required | Need for Oxytocin Augmentation |
|---|---|---|---|---|---|
| Drotaverine Hydrochloride (n=50) | PDE4 inhibitor; reduces cyclic AMP degradation, causing smooth muscle relaxation [1] [2]. Also blocks L-type voltage-dependent calcium channels [3] [2]. | 3.4 ± 1.32 | 2.78 ± 0.96 | 12% (6/50) | 12% (6/50) |
| This compound (n=50) | Anticholinergic (muscarinic receptor antagonist) with spasmolytic and musculotropic properties [4] [5]. | 4.6 ± 2.12 | 2.15 ± 0.88 | 36% (18/50) | 28% (14/50) |
| Control (No Drug) (n=50) | — | 5.3 ± 2.16 | 1.82 ± 0.62 | — | 42% (21/50) |
Key Findings: The study concluded that the drotaverine group had a significantly shorter duration of active first stage of labor compared to both the valethamate and control groups. Drotaverine was more effective at accelerating cervical dilation and resulted in a lower need for additional doses or oxytocin augmentation [6].
For a deeper comparative analysis, the following table outlines the fundamental pharmacological properties and experimental contexts of the two drugs.
| Feature | Drotaverine Hydrochloride | This compound |
|---|---|---|
| Molecular Targets | Phosphodiesterase-4 (PDE4); L-type voltage-dependent calcium channels (L-VDCC) [1] [3] [2]. | Muscarinic acetylcholine receptors (CHRM) [5]. |
| Primary Biological Effect | Increases intracellular cAMP levels, leading to smooth muscle relaxation. Calcium channel blockade further inhibits muscle contraction [1] [3]. | Blocks muscarinic receptors, resulting in anticholinergic effects and smooth muscle relaxation [4] [5]. |
| Key Experimental/Clinical Context | Acceleration of labor; alleviation of gastrointestinal and genitourinary smooth muscle spasms [1] [6]. | Acceleration of labor; used as an anticholinergic antispasmodic and muscle relaxant [4] [6]. |
| Reported Side Effects | Found to be free from maternal and fetal side effects in a labor acceleration study [6]. | "Fewer side effects" noted, though specific details were not listed in the available source [4]. |
The therapeutic action of these drugs in accelerating labor is primarily through cervical smooth muscle relaxation. Their molecular pathways, however, are distinct, as illustrated below.
This diagram summarizes the primary pathways through which Drotaverine HCl (green) and this compound (red) ultimately lead to cervical smooth muscle relaxation and accelerated labor.
| Feature | Valethamate Bromide | Hyoscine Butylbromide |
|---|---|---|
| Primary Clinical Use | Acceleration of labor by improving cervical dilation [1] [2] [3] | Treatment of abdominal cramping and pain; also used in diagnostic procedures [4] [5] [6] |
| Drug Class | Anticholinergic, antispasmodic [1] [7] | Anticholinergic, antispasmodic [4] [5] [8] |
| Molecular Target | Muscarinic acetylcholine receptors (mAChRs) antagonist [9] [7] | Muscarinic acetylcholine receptors M2/M3 antagonist [5] [8] [10] |
| Systemic Absorption | Information not clearly available in search results | Very low (Oral bioavailability <1%) [4] [5] [6] |
| Blood-Brain Barrier | Information not clearly available in search results | Does not penetrate [4] [6] |
| Key Clinical Context | Obstetrics (Labor and delivery) [2] [3] | Gastroenterology (GI spasms, cramps) [4] [8] |
Clinical studies provide concrete data on the efficacy of these drugs in their respective applications.
this compound in Labor Management Clinical trials have compared this compound against other agents to hasten cervical dilation and reduce the duration of labor.
Hyoscine Butylbromide in Abdominal Pain and Cramps Hyoscine butylbromide has a long-standing and well-documented history of use for gastrointestinal spasms.
The following diagram illustrates the core mechanism of action shared by both drugs, which underlies their therapeutic effects.
For researchers designing experiments or comparison studies, here are key considerations based on the available evidence:
The following table summarizes key findings from a 2020 systematic review and meta-analysis that assessed the effectiveness and safety of various antispasmodics, including valethamate bromide, used for labor augmentation in India [1].
| Antispasmodic Agent | Comparison & Effect on Cervical Dilatation Rate (CDR) | Comparison & Effect on Duration of First Stage of Labor | Key Safety Findings |
|---|---|---|---|
| This compound | Reference agent | -- | Higher incidence of maternal transient tachycardia compared to some other agents [2] [1]. |
| Camylofin | CDR significantly higher vs. valethamate (+0.6 cm/h, 95% CI 0.4 to 0.9; p<0.0001) [1] | No significant difference vs. valethamate [1] | Tachycardia least reported with camylofin (2.07%) vs. other antispasmodics [1]. |
| Drotaverine | CDR not statistically different vs. camylofin (indirect comparison) [1] | Duration not statistically different vs. camylofin (indirect comparison) [1] | Maternal adverse effects were more frequently associated with valethamate than with drotaverine [2]. |
| Hyoscine (20 mg) | CDR significantly lower vs. camylofin (-0.5 cm/h, 95% CI 0.1 to 0.8; p=0.02) [1] | Duration significantly longer vs. camylofin (+59.9 min, 95% CI 1.8 to 117.9; p=0.04) [1] | -- |
For researchers, understanding the experimental design of the underlying studies is crucial. The 2020 meta-analysis included 39 randomized controlled trials (RCTs) and observational studies that met specific criteria [1].
The flowchart below illustrates the study selection process for this systematic review.
The comparative data suggests several considerations for future R&D:
The table below summarizes the core information for valethamate bromide.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Therapeutic Role | Anticholinergic & antispasmodic agent; investigated for labor augmentation by facilitating cervical dilation [2] [3] |
| Mechanism of Action | Competitive antagonist of muscarinic acetylcholine receptors. This anticholinergic action inhibits acetylcholine, leading to relaxation of smooth muscle in organs like the cervix, gastrointestinal tract, and urinary bladder [3]. |
The following diagram illustrates its proposed mechanism of action for accelerating labor:
Evidence for this compound's use in labor augmentation is limited and conflicting. The table below summarizes key findings from available clinical trials.
| Study Reference / Comparison | Reported Efficacy Findings | Reported Safety Findings |
|---|---|---|
| Sharma et al. (2001) [4] | Drotaverine superior; significant reduction in active labor phase duration. Valethamate effect similar to control. | Valethamate group had more adverse effects. |
| Madhu et al. (2009) [2] | Valethamate less efficacious than Drotaverine. | Valethamate associated with more side effects. |
| Kuruvila et al. (1992) & Yilmaz et al. (2009) [2] | No significant effect on labor duration. | Adverse events of moderate intensity recorded. |
| Conflicting Evidence [5] | Some trials report efficacy in facilitating cervical dilation. | Maternal tachycardia noted; argued to be manageable with benefits outweighing risks. |
To help you evaluate the quality of the existing evidence, here is a summary of the methodologies used in these clinical trials:
The workflow of a typical clinical trial in this context is shown below:
This compound belongs to a class of spasmolytic drugs. The table below compares it with other agents used for similar obstetric purposes.
| Drug | Mechanism of Action | Primary Obstetric Use |
|---|---|---|
| This compound | Anticholinergic; muscarinic receptor antagonist [3]. | Cervical dilation & labor acceleration (investigational) [2]. |
| Drotaverine Hydrochloride | Phosphodiesterase (PDE) inhibitor; increases cAMP/cGMP, causing direct smooth muscle relaxation [4] [6]. | Cervical dilation & labor acceleration; some studies show superior efficacy and fewer side effects vs. valethamate [4]. |
| Papaverine | Non-selective phosphodiesterase (PDE) inhibitor [6]. | Not a primary labor drug; used for vasodilation and other spasmodic conditions [6]. |
For professionals in drug development and scientific research, the case of this compound highlights several critical considerations:
The table below consolidates quantitative data from comparative studies, primarily focusing on primigravidae (first-time mothers) in active labor.
| Study Parameter | Drotaverine Hydrochloride | Valethamate Bromide | Control (No Drug) | Remarks & Citations |
|---|---|---|---|---|
| Injection-Delivery Interval (min) | 101.6 - 183.2 | 134.2 - 206.5 | 245 | Significant reduction with Drotaverine [1] [2] |
| Rate of Cervical Dilatation (cm/hr) | 1.97 - 3.0 | 1.45 - 2.4 | 1.9 | Faster rate with Drotaverine [1] [3] |
| Duration of Active 1st Stage (hrs) | 3.18 | 4.27 | - | Drotaverine shortens labor by ~1 hour [3] |
| Mean Doses Required | 1.27 | 4.17 | - | Drotaverine required significantly fewer doses [2] |
| Common Side Effects | Mild headache | Transient maternal/fetal tachycardia, dry mouth, flushing | - | Valethamate has a higher incidence of anticholinergic side effects [1] [4] |
The credibility of the data above hinges on the rigorous methodologies used in the clinical trials. Here is a detailed breakdown of the common experimental protocol.
Researchers primarily tracked the following metrics to assess efficacy:
This standardized workflow can be visualized as follows:
The table below summarizes key findings from clinical studies investigating Valethamate Bromide's effect on labor duration.
| Study Population & Design | Reported Effect on First Stage of Labor | Reported Effect on Second Stage of Labor | Commonly Reported Side Effects |
|---|---|---|---|
| 500 patients (250 primigravida & 250 multipara); observational study [1] | Significant reduction: ~3.15 hrs (primigravida) & ~2.4 hrs (multipara) vs. control (9.3 hrs & 7.5 hrs) [1]. | Information not specified. | Dryness of mouth (4.4-8.4%), transient tachycardia (5.2-9.2%) [1]. |
| 143 patients (71 nulliparous & 72 multiparous); randomized controlled trial (2018) [2] | No statistically significant difference in the duration from membrane rupture to the second stage [2]. | Significant reduction in nulliparous women: 35 min vs. 42.5 min in control. No significant effect in multiparous women [2]. | No significant difference in maternal tachycardia, dry mouth, flushing, headache, nausea, or vomiting vs. control [2]. |
| Comparison with Drotavarine; referenced clinical trials [3] | One study found it as effective as drotavarine, but the trial was unblinded and used inappropriate statistics. Another found it less efficacious than drotavarine with more side effects [3]. | Information not specified. | Recorded adverse events of moderate intensity; one study noted it had more side effects than drotavarine [3]. |
For researchers designing clinical trials, here are the methodologies employed in the key studies cited above.
Yilmaz et al. (2018) Protocol [2]:
Kuruvila et al. (1992) & Desai et al. (1984) Protocol [3] [1]:
This compound is classified as an anticholinergic and spasmolytic agent [4]. While the exact signaling pathway for its role in cervical dilation is not fully detailed in the available literature, its proposed mechanism can be summarized as follows:
The diagram illustrates the dual-action hypothesis: this compound acts as both an anticholinergic (blocking parasympathetic signals) and a direct smooth muscle relaxant, which together may reduce spasms in the cervix and promote ripening to facilitate dilation [1] [4].
A critical viewpoint must be considered in any comprehensive analysis. A 2010 editorial highlights significant concerns:
The table below summarizes key findings from comparative clinical studies on Valethamate Bromide and Drotaverine Hydrochloride.
| Parameter | This compound | Drotaverine Hydrochloride | Remarks / Source |
|---|---|---|---|
| Rate of Cervical Dilation | 1.084 cm/hr [1] | 1.557 cm/hr [1] | Drotaverine resulted in a significantly faster rate of dilation. |
| Duration of First Stage of Labor | 279.85 min [1] | 187.20 min [1] | Drotaverine shortened the first stage more effectively. Another study found Valethamate shortened labor vs. placebo [2]. |
| Vaginal Delivery Rate | 69% [1] | 81% [1] | Higher rate of successful vaginal delivery with Drotaverine. |
| Common Maternal Adverse Effects | Tachycardia, Dryness of mouth [1] [3] | No significant adverse effects noted [1] | Valethamate's anticholinergic effects cause side effects. Incidence of tachycardia: 3-9.2%; dry mouth: 4.4-8.4% [1] [3]. |
| Fetal Adverse Effects | Mild FHR variability reported [3] | No significant adverse effects noted [1] | One study noted transient FHR changes (15-20 bpm) with Valethamate [3]. |
The comparative data is largely derived from a specific study design commonly used in this field. Here is a detailed breakdown of the protocol:
This workflow can be visualized as follows:
The two drugs facilitate cervical dilation through distinct pharmacological pathways, which explains their differing efficacy and side effect profiles.
This compound: This drug is classified as an anticholinergic and antispasmodic agent [5]. It acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5) [6]. By blocking these receptors in the cervical smooth muscle, it reduces muscle spasms and leads to relaxation, thereby promoting dilation. However, its non-selective antagonism of muscarinic receptors throughout the body is responsible for systemic side effects like tachycardia (increased heart rate) and dryness of the mouth [1] [3].
Drotaverine Hydrochloride: This drug is a papaverine congener and a direct phosphodiesterase-4 (PDE-4) inhibitor [7]. Its mechanism involves increasing the intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to smooth muscle relaxation in the cervix, which reduces resistance and allows for faster dilation. As its action is more targeted to the enzyme in smooth muscle, it is not associated with the typical anticholinergic side effects seen with Valethamate [1].
The different signaling pathways are illustrated below:
For drug development professionals, a critical view of the existing evidence is crucial:
Irritant